molecular formula C9H14N2O7 B1666100 Aspartylglutamate CAS No. 6157-06-8

Aspartylglutamate

Cat. No.: B1666100
CAS No.: 6157-06-8
M. Wt: 262.22 g/mol
InChI Key: CKAJHWFHHFSCDT-WHFBIAKZSA-N
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Description

Aspartylglutamate, also known as N-Acetylthis compound (NAAG), is a peptide neurotransmitter and the third-most-prevalent neurotransmitter in the mammalian nervous system . NAAG consists of N-acetylaspartic acid (NAA) and glutamic acid coupled via a peptide bond .


Synthesis Analysis

NAAG is synthesized enzymatically from its two precursors . It is released in response to glutamate and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .


Molecular Structure Analysis

The molecular structure of NAAG is complex, with the molecule consisting of N-acetylaspartic acid (NAA) and glutamic acid coupled via a peptide bond .


Chemical Reactions Analysis

NAAG is rapidly degraded by the extracellular enzyme glutamate carboxypeptidase II (GCPII) . Increasing endogenous NAAG—for instance by inhibiting GCPII—is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .

Scientific Research Applications

Enzymatic Characteristics and Nervous System Distribution

Aspartylglutamate is involved in specific enzymatic processes in the nervous system. For instance, L‐Aspartate N‐acetyltransferase is an enzyme that mediates the synthesis of N‐acetyl‐L‐aspartic acid and shows a preferential acetylation of L‐aspartate over L‐glutamate. The enzyme activity varies significantly within the nervous system, with higher activity in the brainstem and spinal cord and lower in the retina. This enzyme is also notable for being absent in organs such as the pituitary, heart, liver, or kidney, indicating its specific function in the nervous system (Truckenmiller et al., 1985).

Neurochemical Role

N‐Acetyl‐alpha‐ this compound (NAAG), a related compound, has been studied for its potential excitatory effects in various brain preparations. However, studies have shown that NAAG does not exhibit significant excitatory effects in the rat brain cortex or in other in vivo and in vitro brain preparations. These findings suggest that while this compound-related compounds are present in the nervous system, their role might not be primarily excitatory (Riveros & Orrego, 1984).

Identification and Distribution

The identification and distribution of N‐acetyl‐α‐aspartylglutamic acid in the brain have been a subject of interest. Initial studies reported its presence in the rabbit brain, and subsequent research has focused on its purification and identification in other animal brains. This compound is found primarily in the brain, with specific distribution patterns observed in various animal species, further underscoring its significance in neurological functions (Miyamoto et al., 1966).

Magnetic Resonance Spectroscopy (MRS) Applications

In biomedical research, magnetic resonance spectroscopy (MRS) has been employed to study compounds like this compound. MRS provides a non-invasive tool for various biochemical and biomedical studies, including the analysis of brain compounds such as N‐acetylthis compound (NAAG). This has implications for both research and potential diagnostic applications (Mierisová & Ala-Korpela, 2001).

Metabolic and Cellular Functions

This compound-related compounds like NAA and NAAG have been identified as major osmolytes in the vertebrate brain. They are involved in intricate metabolic processes within neurons and glial cells, playing roles in signaling, cell interactions, and the nervous system's structural integrity. This includes their synthesis in neurons and hydrolysis by glial cells, suggesting a role in cell-specific signaling (Baslow, 2000)

Mechanism of Action

Target of Action

Aspartylglutamate, also known as N-Acetyl-Aspartyl-Glutamate (NAAG), primarily targets the metabotropic glutamate receptor 3 (mGluR3) in the brain . This receptor plays a crucial role in modulating glutamatergic synapses .

Mode of Action

NAAG acts as a neuromodulator of glutamatergic synapses by activating presynaptic mGluR3 . It is selectively localized to postsynaptic dendrites in glutamatergic synapses and works as a retrograde neurotransmitter . NAAG is released in response to glutamate and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .

Biochemical Pathways

NAAG affects the glutamatergic synapses pathway. It is released in response to glutamate, providing a feedback mechanism to inhibit excessive glutamate signaling . Increasing endogenous NAAG—for instance, by inhibiting GCPII—is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .

Pharmacokinetics

It is known that naag is the most abundant dipeptide in the brain . It is present in μM–mM concentrations

Result of Action

The main effect of NAAG occurs through increased mGluR3 activation, thereby reducing glutamate release . This modulation of glutamate signaling can have significant effects on neuronal communication and may play a role in various neurological and psychiatric diseases .

Action Environment

The action of NAAG is primarily localized to the brain, where it is selectively localized to postsynaptic dendrites in glutamatergic synapses

Safety and Hazards

While the safety and hazards of Aspartylglutamate are not explicitly mentioned in the retrieved sources, it’s worth noting that its use may pose some dangers in peculiar cases, such as patients with seizures or other neurological diseases .

Future Directions

The therapeutic potential of strategies aiming to enhance NAAG levels is being discussed . This includes the inhibition of GCPII, which could be a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .

Biochemical Analysis

Biochemical Properties

Aspartylglutamate interacts with various enzymes, proteins, and other biomolecules. It activates presynaptic metabotropic glutamate receptor 3 (mGluR3), a type of protein that plays a crucial role in the nervous system . This compound is also involved in the regulation of glutamate carboxypeptidase II (GCPII), an enzyme that hydrolyzes this compound to glutamate and N-acetyl-aspartate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a retrograde neurotransmitter, providing the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling . This action of this compound impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. This compound exerts its effects at the molecular level primarily through its activation of mGluR3, leading to reduced glutamate release . It also interacts with GCPII, influencing the availability of this compound in synapses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in response to experimental traumatic brain injury, the extracellular levels of this compound in mice’s dorsal hippocampus increased 15-fold . This suggests that this compound may play a role in the brain’s response to injury.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key player in the metabolism of glutamate, one of the most abundant and versatile amino acids . This compound’s interaction with GCPII plays a crucial role in this process .

Subcellular Localization

This compound is selectively localized to postsynaptic dendrites in glutamatergic synapses . This localization allows this compound to effectively modulate synaptic activity by acting as a retrograde neurotransmitter .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAJHWFHHFSCDT-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977157
Record name N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6157-06-8
Record name L-Aspartyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6157-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartylglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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